molecular formula C8H14O6 B13447885 4,6-O-(1R)-Ethylidene-D-glucose

4,6-O-(1R)-Ethylidene-D-glucose

Cat. No.: B13447885
M. Wt: 206.19 g/mol
InChI Key: CYJNDOQNVXFIJC-OZRXBMAMSA-N
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Description

4,6-O-(1R)-Ethylidene-D-glucose is a derivative of D-glucose, a simple sugar and an important carbohydrate in biology. This compound is characterized by the presence of an ethylidene group at the 4 and 6 positions of the glucose molecule. It is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-O-(1R)-Ethylidene-D-glucose typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucose. One common method is the use of ethylboranediyl protection, where D-glucose reacts with ethylboranediyl reagents to form the protected intermediate. Subsequent acylation and deprotection steps yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of carbohydrate chemistry and protection-deprotection strategies are likely employed on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-O-(1R)-Ethylidene-D-glucose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups at specific positions on the glucose molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4,6-O-(1R)-Ethylidene-D-glucose has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-O-(1R)-Ethylidene-D-glucose involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. The ethylidene group at the 4 and 6 positions can influence the compound’s binding affinity and specificity for these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-O-(1R)-Ethylidene-D-glucose is unique due to its specific ethylidene modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxy-3-[(2R,4R,5R)-5-hydroxy-2-methyl-1,3-dioxan-4-yl]propanal

InChI

InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3/t4-,5+,6-,7-,8-/m1/s1

InChI Key

CYJNDOQNVXFIJC-OZRXBMAMSA-N

Isomeric SMILES

C[C@@H]1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O

Canonical SMILES

CC1OCC(C(O1)C(C(C=O)O)O)O

Origin of Product

United States

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